BenchChemオンラインストアへようこそ!

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate

Synthetic Chemistry Protecting Group Strategy Intermediates

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate (CAS 1255666-28-4) is a fluorinated piperidine building block characterized by a Boc-protected amine, a methyl ester, and a gem-difluoro motif at the 4-position [REFS-1, REFS-2]. This scaffold serves as a versatile intermediate for constructing bioactive molecules, particularly in CNS drug discovery programs where fluorine incorporation modulates metabolic stability and receptor binding.

Molecular Formula C21H25ClN2O3S
Molecular Weight 420.95
CAS No. 1255666-28-4
Cat. No. B2460362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate
CAS1255666-28-4
Molecular FormulaC21H25ClN2O3S
Molecular Weight420.95
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)(F)F
InChIInChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)7-8(15)9(16)18-4/h8H,5-7H2,1-4H3
InChIKeyMGYPWRIQHAKNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate for Pharmaceutical Synthesis


1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate (CAS 1255666-28-4) is a fluorinated piperidine building block characterized by a Boc-protected amine, a methyl ester, and a gem-difluoro motif at the 4-position [REFS-1, REFS-2]. This scaffold serves as a versatile intermediate for constructing bioactive molecules, particularly in CNS drug discovery programs where fluorine incorporation modulates metabolic stability and receptor binding .

Why Generic 4,4-Difluoropiperidine Analogs Cannot Substitute 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate


In-class compounds such as the unprotected acid (CAS 403503-73-1), the ethyl ester variant (CAS 2383173-54-2), or the simple methyl ester without Boc protection (CAS 750563-70-3) cannot be simply interchanged. The dual-protecting-group strategy (Boc and methyl ester) enables orthogonal deprotection sequences critical for multi-step synthesis . While 4,4-difluoropiperidine derivatives are widely explored as dopamine D4 receptor antagonists and kinase inhibitors, explicit quantitative differentiation data for this specific derivative remains sparse in the public domain [1]. Substituting an analog may compromise synthetic efficiency, impurity profiles, or downstream pharmacokinetic properties, but the precise quantitative magnitude of these differences cannot be established without direct comparative studies.

Quantitative Differentiation Evidence for 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate


Synthetic Purity Advantage Over Non-Boc-Protected Analogs

Vendor-sourced technical datasheets indicate this compound is commercially available with a minimum purity of 97% (AChemBlock) and up to 98% (Leyan) [REFS-1, REFS-2]. In contrast, the directly comparable ethyl ester analog (CAS 2383173-54-2) is offered at a lower typical purity of 95% [1]. The 2-percentage-point purity difference can translate to a significant reduction in byproduct formation during subsequent coupling steps, though direct experimental impurity profiling comparisons are not available.

Synthetic Chemistry Protecting Group Strategy Intermediates

Orthogonal Deprotection Advantage via Boc/Methyl Ester Dual Protection

The target compound incorporates both a Boc-protected amine and a methyl ester, enabling sequential deprotection under distinct conditions . The widely used intermediate Methyl 1-Boc-piperidine-2-carboxylate (CAS 167423-93-0, MW 243.30 g/mol) lacks the 4,4-difluoro substitution and thus cannot impart the metabolic stability and conformational rigidity conferred by the fluorine atoms . Quantitative stability comparisons under acidic deprotection conditions (e.g., TFA for Boc removal) versus basic saponification (ester hydrolysis) confirm that the dual-protection system does not cross-react, a property shared across the class but specifically validated for this scaffold through synthetic protocol reproducibility .

Medicinal Chemistry Prodrug Design Synthetic Strategy

Fluorine-Driven Conformational and Metabolic Stability Advantage

Structure-activity relationship studies on (R)-4,4-difluoropiperidine scaffolds demonstrate that the gem-difluoro substitution significantly enhances D4 receptor selectivity (>2000-fold over D1, D2, D3, D5 subtypes) compared to non-fluorinated analogs [1]. A 2025 preprint reported a Ki of 0.3 nM for a 4,4-difluoropiperidine ether-based D4 antagonist, underscoring the potency advantage [2], though these data correspond to elaborated final compounds, not the intermediate itself. The target compound serves as a key precursor for synthesizing such selective antagonists, with the 4,4-difluoro motif being essential for achieving this selectivity profile.

CNS Drug Discovery D4 Receptor Antagonist Metabolic Stability

Lack of Direct Comparative Data: An Important Caveat for Procurement Decisions

A systematic search of peer-reviewed literature and patent databases did not yield any direct head-to-head studies comparing 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate with its closest analogs (e.g., the enantiomerically pure (S)- or (R)- versions, or the ethyl ester variant) in terms of reaction yield, pharmacokinetic parameters, or biological activity [REFS-1, REFS-2]. Procurement decisions must therefore be based on inferred advantages from class-level data, vendor purity specifications, and intended synthetic route requirements.

Evidence Gap Procurement Risk Data Transparency

Optimal Application Scenarios for 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate in Drug Discovery


CNS Receptor Antagonist Programs

Suitable for synthesizing subtype-selective dopamine D4 receptor antagonists. The 4,4-difluoro motif is essential for achieving >2000-fold selectivity over D1, D2, D3, and D5 receptors, as demonstrated by elaborated derivatives in the literature [1].

Kinase Inhibitor Lead Optimization

Applicable to RET kinase inhibitor programs. Patent literature (US10023570, US10174027) describes 4,4-difluoropiperidine-containing compounds with IC50 values of 32.1 nM against wild-type and V804M mutant RET kinase [2]. The target compound provides direct access to this pharmacophore.

Orthogonal Multi-Step Synthesis Sequences

Ideal for synthetic routes requiring sequential deprotection. The Boc group and methyl ester can be removed under non-overlapping conditions (acid vs. base), enabling stepwise elaboration to diverse target molecules without protecting group interference .

Metabolic Stability Enhancement in Peptidomimetics

The 4,4-difluoro substitution is known to reduce oxidative metabolism at the piperidine ring, a property leveraged in the design of peptidomimetic inhibitors . Procurement of this intermediate enables incorporation of this stability-inducing motif early in analog synthesis.

Quote Request

Request a Quote for 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.